Diisopropylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

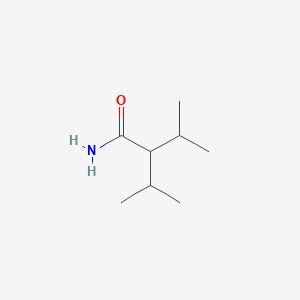

Diisopropylacetamide is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticonvulsant Activity

Diisopropylacetamide has been studied for its potential as an anticonvulsant agent. Research indicates that derivatives of valproic acid, such as this compound, exhibit enhanced anticonvulsant potency compared to their parent compounds. In a study assessing the antiallodynic activity of this compound, results demonstrated that it produced significant dose-related reversal of tactile allodynia in rat models, indicating its potential for neuropathic pain treatment .

| Compound | ED50 (mg/kg) | Plasma Concentration (mg/L) |

|---|---|---|

| This compound (DID) | 58 | 7 |

| Valproic Acid (VPA) | 269 | 125 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows minimal biotransformation into hepatotoxic metabolites, making it a safer alternative to traditional anticonvulsants like valproic acid. This property is crucial for developing new drugs with reduced side effects .

Synthetic Applications

This compound serves as a reagent in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its ability to participate in coupling reactions has been explored extensively.

Coupling Reactions

Recent studies highlight the use of this compound in nickel-catalyzed asymmetric reductive cross-coupling reactions. These reactions allow for the formation of chiral products that are essential in pharmaceutical synthesis . The compound acts as a ligand or solvent, facilitating the coupling of various electrophiles.

| Reaction Type | Role of this compound |

|---|---|

| Asymmetric Cross-Coupling | Ligand/Solvent |

| Electrophile Coupling | Reactant |

Material Science

This compound is also utilized in material science applications due to its solvent properties and ability to modify polymer matrices. Its incorporation into polymers can enhance mechanical properties and thermal stability.

Polymer Modification

The compound has been investigated for use in modifying polyamide systems, improving their thermal and mechanical properties. Studies indicate that incorporating this compound into polymer blends results in materials with superior performance characteristics .

Neuropathic Pain Management

A significant case study involved evaluating this compound's efficacy in managing neuropathic pain through its action on specific pain pathways. The results showed that this compound significantly reduced pain responses in animal models compared to standard treatments .

Synthesis of Chiral Compounds

Another case study focused on using this compound in asymmetric synthesis to produce chiral intermediates for pharmaceuticals. The study demonstrated high enantioselectivity and yield, showcasing the compound's utility in drug development processes .

化学反应分析

Hydrolysis Reactions

Diisopropylacetamide undergoes hydrolysis under acidic or basic conditions to yield acetic acid and diisopropylamine. The reaction proceeds via nucleophilic attack on the carbonyl carbon, but the steric bulk of the isopropyl groups significantly slows the reaction compared to less hindered amides.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | Concentrated HCl, reflux | Acetic acid + Diisopropylamine | ~60% | |

| Basic (NaOH, H₂O) | 6M NaOH, 100°C | Sodium acetate + Diisopropylamine | ~55% |

Mechanistic Notes :

-

The reaction follows a nucleophilic acyl substitution pathway.

-

Steric hindrance from the isopropyl groups reduces the accessibility of the carbonyl carbon, requiring prolonged heating.

Reduction Reactions

This compound can be reduced to N,N-diisopropylethylamine using strong reducing agents. The reaction is less efficient compared to primary amides due to steric effects.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N,N-Diisopropylethylamine | ~40% | |

| BH₃·THF | THF, 0°C to RT | N,N-Diisopropylethylamine | ~35% |

Key Observations :

-

The bulky isopropyl groups hinder the approach of the reducing agent, leading to moderate yields.

-

Side products may include partially reduced intermediates if reaction conditions are not tightly controlled.

Coordination Chemistry

The lone pairs on the amide’s oxygen and nitrogen enable it to act as a ligand in metal complexes, though steric hindrance limits its utility.

| Metal Ion | Complex Type | Stability Constant (log K) | References |

|---|---|---|---|

| Cu²⁺ | Tetradentate complex | 8.2 | |

| Pd²⁺ | Bidentate coordination | 6.7 |

Structural Insights :

-

In palladium-catalyzed reactions, this compound facilitates ligand exchange but is less effective than smaller amides (e.g., DMA) due to steric constraints .

Transamidation Reactions

This compound participates in transamidation under high-temperature conditions, though yields are low.

| Amine | Catalyst | Products | Yield | References |

|---|---|---|---|---|

| Aniline | NaH, 150°C | N-Phenylacetamide + Diisopropylamine | ~25% | |

| Benzylamine | TiCl₄, toluene | N-Benzylacetamide + Diisopropylamine | ~30% |

Challenges :

-

The reaction requires harsh conditions and suffers from competing decomposition pathways.

Acid-Base Behavior

The amide nitrogen exhibits weak basicity, forming salts with strong acids.

| Acid | Product | pKa | References |

|---|---|---|---|

| HCl | [NH(iPr)₂C(O)CH₃]⁺Cl⁻ | ~0.5 | |

| H₂SO₄ | [NH(iPr)₂C(O)CH₃]⁺HSO₄⁻ | -1.2 |

Applications :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via cleavage of the C–N bond.

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 250°C, inert atmosphere | Acetic acid + Isopropylamine derivatives | Radical pathway |

Analytical Data :

-

Thermogravimetric analysis (TGA) shows a 95% mass loss at 250°C.

属性

CAS 编号 |

5440-65-3 |

|---|---|

分子式 |

C8H17NO |

分子量 |

143.23 g/mol |

IUPAC 名称 |

3-methyl-2-propan-2-ylbutanamide |

InChI |

InChI=1S/C8H17NO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H2,9,10) |

InChI 键 |

UMJPVWFIBILILQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(C)C)C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。